Product packaging for Bromo-PEG5-bromide(Cat. No.:CAS No. 67705-77-5)

Bromo-PEG5-bromide

Cat. No.: B1667895
CAS No.: 67705-77-5
M. Wt: 408.12 g/mol
InChI Key: LACSKPODWQXGSB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of PEG in Synthetic Chemistry and Biomedicine

The use of PEG in biological applications traces back to the 1970s, when researchers began conjugating PEG to proteins. This early work aimed to extend the circulation time of proteins in the body and reduce unwanted immune responses chempep.comfrontiersin.org. A significant milestone was the U.S. Food and Drug Administration (FDA) approval of the first PEGylated protein product, Adagen, in 1990 frontiersin.org. This was followed by the approval of the first PEGylated lipid nanoparticles in 1995 frontiersin.org. Over the decades, the synthesis of PEG has improved, although challenges related to achieving uniform products with precise molecular weights have persisted frontiersin.orgacs.org. Despite these challenges, the development of monodisperse PEG linkers with defined molecular weights and terminal functionalities in the 1990s marked a significant advancement, enabling more precise bioconjugation strategies chempep.com. The evolution has moved from simple homobifunctional spacers to more complex heterobifunctional, cleavable, and branched architectures designed for specific applications chempep.comcreativepegworks.com.

Fundamental Characteristics of PEG Enabling Its Diverse Applications

PEG possesses several key characteristics that contribute to its widespread use in chemical synthesis and biomedicine.

Hydrophilicity and Aqueous Solubility

One of the most distinguishing features of PEG is its hydrophilic nature. The repeating ethylene (B1197577) oxide units can form hydrogen bonds with water molecules, rendering PEG highly soluble in aqueous environments chempep.comuniversci.comnih.govresearchgate.net. This property is crucial for applications involving biological systems, which are predominantly aqueous. The hydrophilicity of PEG can also help increase the solubility of conjugated molecules that might otherwise be poorly soluble in water frontiersin.orguniversci.comcenmed.combroadpharm.com.

Biocompatibility and Non-Immunogenicity

PEG is widely recognized for its excellent biocompatibility and generally low immunogenicity chempep.comuniversci.comnih.govresearchgate.net. It exhibits minimal toxicity and has received approval from regulatory agencies for various biomedical uses chempep.comnih.gov. This biological inertness makes PEG an ideal material for modifying therapeutic molecules and creating biomaterials that interact favorably with biological systems creativepegworks.comuniversci.comnih.govthermofisher.com. While PEG generally elicits minimal immune responses, the occurrence of anti-PEG antibodies has been documented in some instances chempep.com.

Tunable Molecular Structure and Functionalization

The molecular structure of PEG is highly tunable, allowing for control over its chain length (molecular weight) and the introduction of specific functional groups at its termini chempep.comfrontiersin.orguniversci.com. This tunability is achieved through controlled polymerization of ethylene oxide and subsequent chemical modification of the end groups acs.orgcreativepegworks.com. By varying the molecular weight and terminal functionalities, researchers can tailor the properties of PEG for specific applications, including influencing hydrophilicity, degradation kinetics, and interaction with other molecules chempep.com. Various functional groups such as amines, carboxyls, azides, alkynes, and halogens can be introduced, enabling diverse conjugation chemistries chempep.comfrontiersin.orgbroadpharm.comhighforceresearch.com.

Role of PEG as a Bifunctional Linker in Chemical Synthesis

PEG linkers, particularly bifunctional ones, play a critical role in connecting different molecular entities. Bifunctional PEG derivatives typically have reactive functional groups at both ends of the PEG chain, allowing them to bridge two other molecules highforceresearch.comjenkemusa.com. This capability is highly valuable in various chemical synthesis and bioconjugation strategies.

Bromo-PEG5-Bromide is a specific example of a homobifunctional PEG linker, featuring bromide groups at both ends of a PEG chain consisting of five ethylene glycol units. The structure can be represented as Br-(CH₂CH₂O)₅-CH₂CH₂-Br. The bromide end groups serve as good leaving groups, making this compound suitable for nucleophilic substitution reactions amerigoscientific.combroadpharm.combroadpharm.comcreative-biolabs.com. This reactivity allows this compound to be used as a cross-linking reagent, connecting two molecules via stable covalent bonds formed through reactions with suitable nucleophiles, such as thiols axispharm.combroadpharm.com.

The PEG5 spacer in this compound contributes the characteristic properties of PEG to the resulting conjugate, including increased aqueous solubility and biocompatibility amerigoscientific.combroadpharm.comcreative-biolabs.com. The specific length of the PEG chain (PEG5) influences the distance and flexibility between the two conjugated molecules, which can be a critical factor in the design of complex molecular architectures, such as antibody-drug conjugates (ADCs) or PROTACs broadpharm.comnih.govmdpi.com. In the context of PROTACs, this compound can be utilized in the synthesis of linkers that connect a target protein binder to an E3 ligase ligand . The length and properties of the PEG linker in such constructs are crucial for facilitating the formation of a ternary complex required for targeted protein degradation biochempeg.com. Research has shown that the length of PEG linkers in conjugates can significantly impact their properties, including circulation half-life and cytotoxicity nih.govmdpi.com.

The ability of this compound to act as a versatile cross-linker is fundamental to its utility in creating complex molecular assemblies for research purposes. Its homobifunctional nature allows for the symmetrical attachment of two identical molecules or the creation of looped structures, depending on the reaction conditions and the molecules being conjugated.

Compound Information

Compound NamePubChem CID
This compound10047008

Data Table Example (Illustrative based on discussed concepts, specific to this compound's potential reactions):

While specific detailed research findings solely focused on this compound's quantitative reaction kinetics across various applications are not extensively detailed in the provided snippets, its function as a bifunctional linker amenable to nucleophilic substitution can be conceptually illustrated.

Functional Group Reacted WithType of ReactionResulting LinkagePotential Application Context
Thiol (-SH)Nucleophilic SubstitutionThioether (-S-)Bioconjugation, protein modification axispharm.combroadpharm.com
Amine (-NH₂)Nucleophilic SubstitutionSecondary AminePROTAC synthesis, molecule conjugation

This table illustrates the potential reactions based on the bromide leaving groups. The PEG5 chain provides the soluble and flexible spacer.

Detailed research findings on PEG linkers, including bifunctional ones, highlight their impact on the properties of conjugates. For instance, studies on miniaturized ADCs have demonstrated that the inclusion of PEG chains as bifunctional linkers can significantly prolong circulation half-life, although this may also influence cytotoxicity depending on the PEG length nih.govmdpi.com. This underscores the importance of the tunable nature of PEG linkers like this compound in optimizing the characteristics of the final conjugated molecule for specific research objectives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24Br2O5 B1667895 Bromo-PEG5-bromide CAS No. 67705-77-5

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24Br2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACSKPODWQXGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCBr)OCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Br2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434742
Record name 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67705-77-5
Record name 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Profiles of Bromo Peg5 Bromide

Nucleophilic Substitution Reactions with Terminal Bromide Groups

The terminal bromide groups of Bromo-PEG5-Bromide are highly reactive towards a variety of nucleophiles. This reactivity is fundamental to its use as a crosslinker and functionalization agent. Nucleophilic substitution reactions are the predominant reaction pathway for modifying the termini of this compound. wikipedia.org

SN2 Reaction Pathways

The primary mechanism for nucleophilic substitution at the terminal bromide groups of this compound is typically the SN2 pathway. In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromide from the backside, leading to the inversion of configuration at that carbon and the displacement of the bromide ion as the leaving group. This concerted mechanism is favored for primary alkyl halides, such as those found at the termini of PEG chains. The flexibility of the PEG chain can potentially influence the accessibility of the electrophilic carbon centers to incoming nucleophiles, thus enhancing reaction kinetics by reducing steric hindrance around the reaction site.

Factors Influencing Reactivity (e.g., Steric Hindrance, Solvent Effects)

Several factors can influence the rate and outcome of nucleophilic substitution reactions involving this compound.

Solvent Effects: The choice of solvent significantly impacts nucleophilic substitution reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), typically favor SN2 reactions by solvating cations effectively while leaving anions relatively unsolvated and highly nucleophilic. The hydrophilic nature of the PEG backbone also influences solubility and reactivity in different solvent systems. wikipedia.orgnih.gov

Nature of the Nucleophile: The strength and nature of the nucleophile are critical. Stronger nucleophiles react faster than weaker ones. Common nucleophiles used with brominated PEG linkers include amines, thiols, and azides.

Comparison of Bromide Reactivity with Other Halogenated PEG Linkers (e.g., Chloro-PEG5-Chloride, Bromo-PEG5-Azide)

The reactivity of the halide leaving group is a key determinant of the reaction rate in nucleophilic substitution. Bromide is generally a better leaving group than chloride due to its larger size and greater polarizability, which allows for better stabilization of the developing negative charge in the transition state. This typically translates to faster alkylation reactions with bromide-terminated PEGs compared to their chloride counterparts.

Comparing this compound with Chloro-PEG5-Chloride, the bromide groups in this compound are more electrophilic than the chloride groups in Chloro-PEG5-Chloride, leading to faster alkylation reactions.

When comparing this compound with a heterobifunctional linker like Bromo-PEG5-Azide, the reactivity profiles differ based on the terminal functional groups. Bromo-PEG5-Azide contains both a bromide group, reactive towards nucleophilic substitution, and an azide (B81097) group, which is particularly useful for click chemistry reactions (e.g., with alkynes, BCN, or DBCO) to form stable triazole linkages. nih.gov Thus, while the bromide end of Bromo-PEG5-Azide undergoes similar nucleophilic substitution as in this compound, the azide end offers orthogonal reactivity for different conjugation strategies.

Reaction Kinetics and Mechanistic Studies

Studies on the reaction kinetics and mechanisms of nucleophilic substitution involving PEG-based halides provide insights into optimizing reaction conditions and predicting reactivity. While specific detailed kinetic studies solely focused on this compound were not extensively found, research on similar PEG-supported reactions offers relevant information.

For instance, studies on the nucleophilic substitution of benzyl (B1604629) bromide with sodium azide in PEG 400 as a reaction medium suggest that PEG can facilitate the reaction, potentially acting as a phase-transfer catalyst by complexing with the cation (e.g., sodium), thereby increasing the concentration and reactivity of the nucleophile (azide anion) in the organic phase. This indicates that the PEG chain in this compound may not only serve as a spacer but also influence the local environment and interaction with reagents, affecting reaction kinetics.

The rate of SN2 reactions is dependent on the concentrations of both the substrate (this compound) and the nucleophile. The reaction proceeds through a single transition state involving both reacting species. Factors like temperature, solvent polarity, and the presence of catalysts can significantly affect the reaction rate constant.

Data on the comparison of reaction times and yields for nucleophilic substitution reactions with different halogenated substrates in PEG media highlight the efficiency of these systems. For example, the nucleophilic substitution of benzyl bromide with sodium azide in PEG 400 achieved a high yield (98%) in a relatively short time (50 minutes) at room temperature. While this specific data is for benzyl bromide and not this compound, it illustrates the potential for efficient nucleophilic substitution reactions in PEG-based systems.

While detailed kinetic data for this compound specifically is limited in the search results, the principles of SN2 reactions and the observed reactivity of similar PEG-halides and benzyl bromides in PEG-containing systems provide a strong basis for understanding its reaction kinetics and mechanisms.

Table 1: Comparative Reactivity of Halogenated PEG Linkers (General Trends)

PEG Linker TypeLeaving GroupRelative Reactivity (Nucleophilic Substitution)Notes
Bromo-PEGn-BromideBromideHigherGood leaving group, faster reactions.
Chloro-PEGn-ChlorideChlorideLowerPoorer leaving group than bromide.
Bromo-PEGn-AzideBromide, AzideBromide end: Higher; Azide end: Click ChemistryBifunctional reactivity. nih.gov

Note: Relative reactivity is a general trend based on leaving group ability and observed reaction characteristics. Specific reaction conditions and nucleophiles will influence actual reaction rates.

Table 2: Factors Influencing Nucleophilic Substitution on this compound

FactorInfluence on Reactivity (SN2)
Steric HindranceIncreased bulk can decrease reaction rate.
Solvent PolarityPolar aprotic solvents generally increase rate.
Nucleophile StrengthStronger nucleophiles increase reaction rate.
TemperatureHigher temperature generally increases reaction rate.
PEG ChainFlexibility may enhance accessibility; can influence local environment.

Advanced Applications of Bromo Peg5 Bromide in Biomedical and Materials Science Research

Bioconjugation Strategies

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. Bromo-PEG5-bromide's reactive bromide groups make it a useful building block for creating conjugates. axispharm.combroadpharm.com The PEG spacer can help to improve the solubility and stability of the resulting bioconjugates. amerigoscientific.comcreative-biolabs.comaxispharm.com

Covalent Attachment to Biomolecules (e.g., Proteins, Peptides, Nucleic Acids)

The bromide groups on this compound can participate in nucleophilic substitution reactions with suitable functional groups present on biomolecules, such as amine or thiol groups. This allows for the covalent attachment of the PEG5 linker to proteins, peptides, nucleic acids, or other biomolecules. amerigoscientific.comcreative-biolabs.comaxispharm.com This type of conjugation can be employed to modify the properties of biomolecules, such as increasing their hydrodynamic size, reducing aggregation, or altering their immunogenicity.

Applications in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of therapeutic agents that utilize an antibody to selectively deliver a cytotoxic payload to target cells, typically cancer cells. glpbio.com Linkers are a critical component of ADCs, connecting the antibody to the drug payload. creative-biolabs.com this compound, as a PEG-based linker, can be used in the synthesis of ADCs. creative-biolabs.comglpbio.comcreative-biolabs.com The PEG linker can influence the stability of the ADC in circulation and the release of the payload at the target site. creative-biolabs.com

Site-Selective PEGylation and its Analytical Implications

While general conjugation with this compound can occur at multiple reactive sites on a biomolecule, achieving site-selective PEGylation requires more controlled strategies. Although specific detailed research findings on site-selective PEGylation using this compound were not extensively detailed in the search results, the bifunctional nature of this compound suggests its potential in strategies that involve sequential reactions or reactions with engineered sites on biomolecules. Analytical techniques such as mass spectrometry and chromatography are crucial for characterizing the resulting conjugates and confirming site specificity and the degree of PEGylation.

Role in Proteolysis-Targeting Chimeras (PROTACs) Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of target proteins. medchemexpress.com A PROTAC molecule typically consists of a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase. medchemexpress.com this compound is recognized as a PEG-based PROTAC linker. medchemexpress.commedchemexpress.combioscience.co.uk

Linker Design and Optimization in PROTAC Development

The linker in a PROTAC plays a crucial role in facilitating the formation of a ternary complex between the target protein and the E3 ligase. medchemexpress.com The type, length, and attachment position of the linker can significantly impact the efficiency of target protein ubiquitination and subsequent degradation. medchemexpress.com this compound, as a PEG linker, provides flexibility and hydrophilicity, which can influence the conformation of the PROTAC and its interaction with the target protein and E3 ligase. amerigoscientific.comcreative-biolabs.comaxispharm.com The PEG linker length, in general, is a key parameter that is optimized during PROTAC development to achieve optimal degradation. medchemexpress.com

Impact on Target Protein Degradation Mechanisms

The linker's properties can influence how effectively the PROTAC brings the target protein into proximity with the E3 ligase's ubiquitination machinery. While the search results confirm this compound's use as a PROTAC linker, detailed mechanisms of how this specific linker impacts the nuances of target protein degradation pathways (e.g., influencing specific ubiquitination sites or the kinetics of degradation) were not extensively provided. Generally, effective linker design in PROTACs leads to efficient polyubiquitination of the target protein, marking it for degradation by the proteasome. medchemexpress.commedchemexpress.com

Material Science Applications

The presence of the highly reactive bromide leaving groups on this compound makes it particularly useful in materials science for creating well-defined polymeric architectures and modifying material surfaces.

Crosslinking in Polymer Chemistry

This compound is employed as a crosslinking reagent in the synthesis of polymeric networks. The terminal bromide groups are excellent leaving groups, facilitating nucleophilic substitution reactions with appropriate functional groups on polymer chains. broadpharm.com This bifunctional nature allows this compound to bridge between polymer strands, forming stable covalent linkages that contribute to the structural integrity and tunable properties of the resulting materials. PEG dibromides, in general, are recognized for their utility in crosslinking polymeric networks. polysciences.compolysciences.com The ability to precisely control the crosslinking density through the concentration of this compound and the reaction conditions is essential for tailoring the mechanical and chemical properties of the crosslinked polymers for specific applications. The compound can also be used in the creation of brominated polymers.

Development of Advanced Materials (e.g., Hydrogels)

The crosslinking capabilities of this compound are directly applicable to the development of advanced materials, notably hydrogels. Hydrogels are three-dimensional polymeric networks capable of absorbing large amounts of water, making them highly relevant for biomedical and pharmaceutical applications due to their biocompatibility and tissue-like properties. The formation of PEG-based hydrogels often involves the covalent crosslinking of PEG macromers with reactive end groups. sigmaaldrich.cn While various crosslinking chemistries exist, the reactivity of the bromide groups on this compound allows for its incorporation into hydrogel networks through reactions with suitable nucleophiles on other polymer components. This enables the creation of tailored hydrogels with controlled mesh size and mechanical properties, influencing characteristics such as swelling ratio and solute diffusion. PEG dibromide is mentioned as being used for hydrogel formation. polysciences.compolysciences.com

Nanoparticle and Surface Modification

This compound and related Bromo PEG linkers are valuable tools for modifying the surfaces of nanoparticles and other materials. polysciences.comaxispharm.comaxispharm.comaxispharm.com Surface modification with PEG derivatives, known as PEGylation, is a common strategy to enhance the biocompatibility of materials, reduce non-specific protein adsorption, and improve their stealth properties in biological environments. axispharm.comnih.gov The terminal bromide groups of this compound can react with nucleophilic functionalities present on nanoparticle surfaces or other material substrates, creating a stable covalent attachment of the PEG chain. broadpharm.com This modification alters the surface chemistry and physical properties of the materials, which is crucial for applications in drug delivery systems and diagnostic tools. axispharm.com this compound is specifically listed for its use in surface modification. broadpharm.com

Biomedical Research Beyond Drug Delivery

Beyond its applications in drug delivery systems, this compound plays a role in other areas of biomedical research by facilitating the creation of functional biomaterials and probes.

Tissue Engineering and Regenerative Medicine

PEG-containing polymers are widely utilized as biomaterials in tissue engineering and regenerative medicine, often serving as scaffolds for cell growth and tissue regeneration. The ability to form hydrogels with tunable properties makes PEG derivatives suitable for creating artificial extracellular matrix environments that support cell viability, migration, and differentiation. sigmaaldrich.cnnih.gov While the direct application of this compound in tissue engineering constructs is often mediated through its role in hydrogel formation and polymer crosslinking, its reactive ends allow for the incorporation of bioactive molecules or the modification of scaffold materials to enhance cell interactions and tissue integration. PEG derivatives are generally relevant in the context of tissue engineering scaffolds. cd-bioparticles.netlookchem.com

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Studies on PEG backbones and linkers have utilized all-atom molecular dynamics simulations to analyze their thermodynamic and kinetic properties nih.govoup.com. These simulations can provide information on how the PEG chain's polarity distribution affects its accessibility to surfaces, such as protein surfaces nih.govoup.com. Conformational distributions of PEG-based linkers can be statistically obtained by calculating distances between specific atoms over the simulation trajectories oup.com. Molecular dynamics simulations can also investigate the behavior of PEG in different solvents and its interactions with water molecules rsc.orgresearchgate.netnih.gov. While these studies may not be specific to Bromo-PEG5-bromide, the methodologies are directly applicable to understanding its dynamic behavior and how the PEG component influences its presentation and flexibility in solution. Atomistic molecular dynamics simulations of solvated ligands, including PEG-containing molecules, have been reported rsc.org.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules nih.govnrel.gov. These calculations can provide insights into the potential reaction pathways and thermodynamic characteristics of chemical reactions involving this compound mdpi.com. Specifically, quantum chemical calculations can help understand the nature of the carbon-bromine bonds and predict their susceptibility to nucleophilic attack, which is a key reactivity feature of this compound creative-biolabs.combroadpharm.com.

Studies involving bromo-containing compounds have utilized quantum chemical calculations to elucidate reaction mechanisms and analyze transition states mdpi.comchemrxiv.org. For instance, calculations have been performed to understand nucleophilic substitution reactions involving bromide as a leaving group mdpi.comchemrxiv.org. The relative lengths and strengths of chemical bonds in transition states can be analyzed through these calculations chemrxiv.org. While direct quantum chemical studies on the reactivity of both bromide ends of this compound were not specifically found, the principles of calculating reaction energies, activation barriers, and analyzing electronic properties are well-established and applicable nrel.govresearchgate.net.

In Silico Prediction of Interaction Profiles and Conformational Analysis

In silico methods, including prediction of interaction profiles and conformational analysis, are valuable for understanding how a molecule might behave in a biological or chemical system. For this compound, in silico approaches can complement experimental studies by providing theoretical predictions about its potential interactions and preferred conformations.

Conformational analysis of molecules, including those with halogen substituents and ether linkages like in the PEG chain, can be performed using computational methods youtube.com. This involves studying the different spatial arrangements (conformers) that a molecule can adopt by rotation around single bonds and determining their relative stabilities youtube.com. Understanding the conformational landscape of this compound is important because the flexibility and shape of the PEG linker can influence its ability to bridge two different molecules in applications like PROTACs medchemexpress.commedchemexpress.com.

In silico prediction of interaction profiles can involve various techniques, such as molecular docking, to model how this compound might interact with proteins or other biomolecules, particularly in the context of bioconjugation or as a linker in larger constructs nih.gov. Quantitative Structure-Activity Relationship (QSAR) models, although often used for predicting biological activity, can also provide insights into the physicochemical features that govern molecular interactions nih.govmdpi.com. While specific in silico prediction studies for this compound were not extensively found, the general methodologies for predicting interactions and analyzing conformations of PEGylated and brominated compounds are relevant nih.govucj.org.ua.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Bromo-PEG5-Bromide with Enhanced Efficiency and Sustainability

Current synthetic approaches to PEG dibromides often involve multi-step processes that may present challenges in terms of reaction rates, purification, and the generation of polydisperse products acs.org. Research is ongoing to develop novel synthetic routes for this compound and similar PEG dibromides that are more efficient and sustainable. This includes exploring alternative reaction conditions, catalysts, and protecting group strategies to improve yields, reduce reaction times, and minimize the generation of unwanted byproducts researchgate.net. For instance, one reported method for preparing PEG-Br involves reacting PEGs with 2-bromo acetyl bromide researchgate.net. Another approach describes the preparation of PEG-bis bromine by adding thionyl bromide to PEG, which precipitates the product google.com. The pursuit of sustainable organic synthesis is driven by the need to reduce the environmental impact of chemical processes, focusing on enhancing efficiency, selectivity, and reusability of catalysts and minimizing hazardous reagents and energy consumption researchgate.net. Automated stepwise synthesis of PEGs using modified peptide synthesizers and monomers with labile protecting groups is also being explored, which could offer a pathway to more controlled and potentially sustainable production researchgate.net, mtu.edu.

Exploration of this compound in Multifunctional Conjugates and Supramolecular Assemblies

This compound's two reactive bromide termini make it an ideal cross-linking agent or a building block for creating more complex architectures. Future research aims to leverage this difunctionality for the creation of multifunctional conjugates and supramolecular assemblies with tailored properties. This could involve conjugating this compound to various molecules, including biomolecules (peptides, proteins, nucleic acids), nanoparticles, or other polymers, to create systems with enhanced stability, targeted delivery capabilities, or novel functionalities. The bromide groups are good leaving groups for nucleophilic substitution reactions, facilitating bioconjugation and PEGylation broadpharm.com, . PEGylation, the attachment of PEG chains, is a widely used technique to improve the properties of therapeutic agents and drug delivery systems, enhancing stability, solubility, and circulation time creative-diagnostics.com, frontiersin.org, mdpi.com. Research is exploring the use of PEG in polymer-drug conjugates and as a surface modification for nanoparticles to improve bioavailability and reduce toxicity tandfonline.com, researchgate.net. The creation of well-defined conjugates with controlled PEGylation sites is a key area of focus nih.gov.

Advanced Analytical Techniques for Characterization of this compound Conjugates

Accurate characterization of this compound conjugates is crucial for understanding their structure, purity, and properties. Advanced analytical techniques are continuously being developed and refined for this purpose. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Gel Permeation Chromatography (GPC), and Fourier Transform Infrared (FTIR) spectroscopy are fundamental for confirming the structure and purity of the starting material and the resulting conjugates researchgate.net, researchgate.net, acs.org. Specifically, MS, including MALDI-TOF and ESI-TOF, is valuable for determining the molecular weight and degree of PEGylation of conjugates, although identifying the exact attachment site can still be challenging creativepegworks.com, nih.gov. HPLC coupled with detectors like charged aerosol detectors can overcome the lack of chromophores in PEG for quantification chromatographyonline.com. Size exclusion chromatography (SEC) can be used to analyze high molecular weight PEGylated proteins and determine hydrodynamic radius, which is relevant for in vivo behavior chromatographyonline.com, arvojournals.org. The development of integrated analytical platforms and methods for characterizing complex PEGylated systems remains an active area of research chromatographyonline.com.

Integration of this compound in Automated Synthesis Platforms

The increasing demand for well-defined and complex PEGylated molecules is driving the integration of compounds like this compound into automated synthesis platforms. Automated synthesis can offer improved reproducibility, higher throughput, and greater control over reaction parameters compared to manual methods acs.org, nih.gov. Platforms designed for automated synthesis and characterization are being developed, particularly in areas like nanoparticle synthesis cityu.edu.hk. Automated stepwise synthesis of PEGs has been demonstrated using modified peptide synthesizers researchgate.net, mtu.edu. The integration of flow chemistry with automated platforms is also being explored to accelerate library synthesis and improve efficiency researchgate.net. These advancements can facilitate the rapid generation and screening of novel this compound conjugates for various applications.

Addressing Challenges and Limitations in PEG-Based Research

Despite the widespread use of PEG, certain challenges and limitations need to be addressed for the continued advancement of PEG-based technologies.

Potential for Anti-PEG Antibody Formation and ABC Phenomenon

One significant challenge is the potential for the formation of anti-PEG antibodies upon repeated administration of PEGylated therapeutics creative-diagnostics.com, creative-diagnostics.com, researchgate.net. These antibodies can lead to the accelerated blood clearance (ABC) phenomenon, where subsequent doses of PEGylated drugs are rapidly cleared from the bloodstream, reducing their efficacy ekb.eg, creative-diagnostics.com, ekb.eg, creative-diagnostics.com. Anti-PEG IgG and IgM antibodies are key contributors to this phenomenon creative-diagnostics.com. The formation of immune complexes between anti-PEG antibodies and PEGylated products can activate the complement system, contributing to clearance and hypersensitivity reactions ekb.eg, jst.go.jp. Research is focused on understanding the mechanisms of anti-PEG antibody formation and developing strategies to mitigate this immune response creative-diagnostics.com, researchgate.net.

Q & A

Q. Q1. What are the standard experimental protocols for synthesizing and characterizing Bromo-PEG5-Bromide?

A1. The synthesis typically involves nucleophilic substitution reactions due to the bromide leaving groups. Characterization requires a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm PEG chain integrity and bromide substitution .
  • Mass spectrometry (e.g., ESI-MS) to verify molecular weight and purity.
  • HPLC with refractive index detection to assess PEG polydispersity.
    For reproducibility, document reaction conditions (solvent, temperature, stoichiometry) and validate purity thresholds (>95% by HPLC) .

Q. Q2. How can researchers optimize reaction yields when using this compound as a bifunctional linker?

A2. Systematic optimization is critical:

  • Vary stoichiometric ratios (e.g., 1:1 to 1:3 for nucleophile:this compound) to balance reactivity and byproduct formation.
  • Screen solvents (e.g., DMF, THF, or acetonitrile) for solubility and reaction efficiency.
  • Use kinetic monitoring (e.g., TLC or in-situ IR) to identify ideal reaction termination points.
    Include negative controls (e.g., omitting catalysts) to isolate variables affecting yield .

Advanced Research Questions

Q. Q3. How can computational modeling support the design of this compound-mediated bioconjugates?

A3. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can:

  • Predict PEG5 chain flexibility and steric effects on conjugation sites.
  • Model transition states for substitution reactions to identify rate-limiting steps.
  • Validate using experimental data (e.g., NMR coupling constants or reaction kinetics).
    Submit computational workflows via platforms like WebMO and cross-validate with experimental outcomes .

Q. Q4. What methodologies resolve contradictions in reported reactivity of this compound across different nucleophilic environments?

A4. Contradictions often arise from solvent polarity, nucleophile strength, or trace moisture. Address this by:

  • Replicating studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Conducting Hammett analyses to quantify electronic effects of nucleophiles.
  • Comparing kinetic data (e.g., Arrhenius plots) across solvents.
    Publish full experimental details (e.g., solvent purification methods) to enhance reproducibility .

Q. Q5. How should researchers design experiments to probe the hydrolytic stability of this compound in aqueous buffers?

A5. Use accelerated stability testing:

  • Prepare buffer solutions at varying pH (2–10) and temperatures (25–60°C).
  • Monitor degradation via HPLC-MS to identify hydrolysis byproducts (e.g., PEG5-diol).
  • Apply the Eyring equation to extrapolate shelf-life under standard conditions.
    Include deuterated solvents in NMR studies to track proton exchange kinetics .

Q. Q6. What strategies validate the selectivity of this compound in multi-step bioconjugation workflows?

A6. Employ orthogonal analytical techniques:

  • Use MALDI-TOF MS to confirm intermediate structures after each step.
  • Apply competitive binding assays with alternative nucleophiles (e.g., thiols vs. amines).
  • Quantify unreacted bromide via ion chromatography to assess completion.
    Document steric and electronic effects using molecular modeling tools .

Methodological Frameworks for Research Design

Q. Q7. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound?

A7. Apply FINER as follows:

  • Feasible : Ensure access to analytical infrastructure (e.g., high-field NMR).
  • Novel : Target understudied applications (e.g., CRISPR delivery systems).
  • Ethical : Adhere to institutional guidelines for hazardous waste (bromide byproducts).
  • Relevant : Align with trends in PEGylated therapeutics or nanotechnology .

Q. Q8. Which frameworks (e.g., PICO, PEO) are suitable for structuring mechanistic studies on this compound?

A8. Use PEO (Population, Exposure, Outcome) for kinetic studies:

  • Population : this compound in DMSO/water mixtures.
  • Exposure : Variation in nucleophile concentration.
  • Outcome : Reaction rate constants (k) derived from pseudo-first-order kinetics.
    For comparative studies (e.g., vs. PEG3 or PEG7 analogs), adopt PICO (Population, Intervention, Comparison, Outcome) .

Data Integrity and Reproducibility

Q. Q9. What protocols ensure data fidelity when reporting this compound reaction yields?

A9. Implement:

  • Triplicate runs with statistical reporting (mean ± SD).
  • Calibration curves for quantitative assays (e.g., HPLC).
  • Open-access deposition of raw data (spectra, chromatograms) in repositories like Zenodo.
    Reference established PEGylation studies to benchmark results .

Q. Q10. How can researchers address batch-to-batch variability in commercial this compound samples?

A10. Conduct in-house QC:

  • Perform comparative NMR/MS against a certified reference standard.
  • Test reactivity in a standardized reaction (e.g., benzylamine conjugation).
  • Collaborate with suppliers to obtain lot-specific characterization reports (avoiding commercial endorsements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.